
2-chloro-4-cyanophenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-cyanophenyl isothiocyanate is an organic compound with the molecular formula C8H3ClN2S It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and an isothiocyanate group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-cyanophenyl isothiocyanate typically involves the reaction of 3-chloro-4-aminobenzonitrile with thiophosgene or other isothiocyanate-forming reagents. One common method includes the following steps:
Starting Material: 3-Chloro-4-aminobenzonitrile.
Reagent: Thiophosgene (or an alternative isothiocyanate-forming reagent).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-cyanophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to a variety of derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with primary or secondary amines.
Substituted Benzonitriles: Formed by nucleophilic substitution of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-cyanophenyl isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-chloro-4-cyanophenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in bioconjugation and labeling studies, where it can modify proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-isocyanato-benzonitrile: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-Isothiocyanato-benzonitrile: Lacks the chlorine substituent at the third position.
3-Bromo-4-isothiocyanato-benzonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-chloro-4-cyanophenyl isothiocyanate is unique due to the presence of both a chlorine atom and an isothiocyanate group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C8H3ClN2S |
---|---|
Molekulargewicht |
194.64 g/mol |
IUPAC-Name |
3-chloro-4-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H |
InChI-Schlüssel |
SSCHOBJLMMBIML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)Cl)N=C=S |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.